2-O-Acetyl-trans-coutaric acid
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Übersicht
Beschreibung
2-O-Acetyl-trans-coutaric acid belongs to the class of organic compounds known as coumaric acid esters. These are aromatic compounds containing an ester derivative of coumaric acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a cinnamate ester.
Wissenschaftliche Forschungsanwendungen
Wine Characterization
2-O-Acetyl-trans-coutaric acid plays a role in distinguishing different varieties of wine. It is one of the compounds significantly different in wines produced from various grape varieties and is influential in the differentiation of wines by variety, vintage year, and winery. This differentiation is crucial for wine characterization and quality assessment (Presa-Owens et al., 1995).
Grape Variety Differentiation
The concentration of this compound varies significantly among different grape species and cultivars. This variation is genetically determined to a considerable extent and is used to differentiate grape varieties. The presence and concentration levels of this compound in various grape species provide insight into genetic diversity and characteristics of different grape varieties (Singleton, Zaya, & Trousdale, 1986).
Grape Pomace Analysis
This compound is also a significant compound found in grape pomace. Its identification and quantification in grape pomace are essential for understanding the polyphenolic content in grapes, which has implications for the food industry, particularly in the production of grape-based products (Lu & Foo, 1999).
Authentication of Grape Varieties
In the context of ensuring the authenticity of grape varieties, especially in regions like southern Italy known for non-aromatic red grapes, this compound serves as a varietal marker. Its relative amount, along with other compounds, aids in distinguishing between different grape varieties, which is vital for maintaining the integrity of regional wine production (Tamborra & Esti, 2010).
Eigenschaften
CAS-Nummer |
106928-35-2 |
---|---|
Molekularformel |
C15H14O9 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
2-acetyloxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C15H14O9/c1-8(16)23-12(14(19)20)13(15(21)22)24-11(18)7-4-9-2-5-10(17)6-3-9/h2-7,12-13,17H,1H3,(H,19,20)(H,21,22)/b7-4+ |
InChI-Schlüssel |
AILCSCQIQZTQJR-QPJJXVBHSA-N |
Isomerische SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)/C=C/C1=CC=C(C=C1)O)C(=O)O |
SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)O)C(=O)O |
Kanonische SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)O)C(=O)O |
melting_point |
194-198°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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